molecular formula C11H15N5O4 B12366619 N6-Methyladenosine-13C4

N6-Methyladenosine-13C4

Cat. No.: B12366619
M. Wt: 285.24 g/mol
InChI Key: VQAYFKKCNSOZKM-XLMPEZCFSA-N
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Description

N6-Methyladenosine-13C4 is a labeled form of N6-Methyladenosine, which is a methylated nucleoside found in RNA. The methylation occurs at the nitrogen-6 position of adenine. This modification is prevalent in messenger RNA (mRNA) and plays a crucial role in regulating various biological processes, including RNA stability, splicing, and translation. The “13C4” label indicates that four carbon atoms in the molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying the compound in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Methyladenosine-13C4 typically involves the methylation of adenine at the nitrogen-6 position. This can be achieved through chemical synthesis using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The incorporation of the carbon-13 isotope is done by using carbon-13 labeled precursors in the synthesis process .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers and reactors. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N6-Methyladenosine-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N6-hydroxyadenosine derivatives, while reduction can produce demethylated adenine .

Scientific Research Applications

N6-Methyladenosine-13C4 has a wide range of scientific research applications:

Mechanism of Action

N6-Methyladenosine-13C4 exerts its effects by modifying RNA molecules at the nitrogen-6 position of adenine. This modification influences the stability, splicing, and translation of RNA. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism. The pathways affected by this modification include those related to gene expression, cellular stress responses, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-Methyladenosine-13C4 is unique due to its carbon-13 labeling, which allows for precise tracing and quantification in various experimental setups. This makes it particularly valuable in studies requiring high sensitivity and specificity, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

285.24 g/mol

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-((113C)methylamino)purin-9-yl](513C)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7?,8+,11-/m1/s1/i1+1,3+1,4+1,11+1

InChI Key

VQAYFKKCNSOZKM-XLMPEZCFSA-N

Isomeric SMILES

[13CH3]NC1=C2C(=N[13CH]=N1)N([13CH]=N2)[13C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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